crystal structure and molecular weight of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol
crystal structure and molecular weight of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol
An In-depth Technical Guide to the Physicochemical and Structural Characteristics of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol
Abstract
This technical guide provides a comprehensive analysis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, a heterocyclic compound of significant interest within the field of medicinal chemistry. We will delve into the fundamental physicochemical properties, including its molecular weight and chemical formula. The core of this document is a detailed exploration of its three-dimensional atomic arrangement through single-crystal X-ray diffraction, a cornerstone technique in structural biology and drug design.[1][2] This guide presents a robust, field-proven protocol for crystal structure determination, from crystal growth to data refinement. Furthermore, by drawing authoritative comparisons with structurally similar pyrazole derivatives, we will project the anticipated crystallographic parameters and key structural features of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this molecule's structural underpinnings and its potential applications.
Introduction to the Pyrazole Scaffold
The pyrazole nucleus is a five-membered heterocyclic diamine ring structure that serves as a privileged scaffold in modern drug discovery.[3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant properties.[3][4][5] The specific compound, 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, belongs to this versatile family. Understanding its precise molecular weight and three-dimensional structure is paramount for elucidating its structure-activity relationship (SAR) and for designing novel therapeutics with enhanced efficacy and specificity. The substitution pattern, featuring two methyl groups, a phenyl ring, and a hydroxyl group, dictates its electronic and steric properties, which in turn influence its biological interactions.
Molecular Weight and Formula
The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. These parameters are critical for reaction stoichiometry, analytical characterization, and spectroscopic analysis.
Chemical Formula: C₁₁H₁₂N₂O
The molecular weight is calculated from the sum of the atomic weights of its constituent atoms.
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 11 | 12.011 | 132.121 |
| Hydrogen (H) | 12 | 1.008 | 12.096 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 188.23 g/mol |
This calculated molecular weight is a foundational parameter for experimental work, including mass spectrometry and quantitative analysis.
Caption: Molecular structure of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol.
Crystal Structure Determination: A Methodological Overview
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the three-dimensional atomic structure of small molecules.[1][6] This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.[2] Such detailed structural information is invaluable for understanding intermolecular interactions, predicting physicochemical properties, and guiding rational drug design.[2][6] The process involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[1][7]
Experimental Protocol: Single-Crystal X-ray Diffraction
The successful determination of a crystal structure is contingent upon a meticulously executed experimental workflow. The following protocol outlines the critical steps for analyzing a small organic molecule like 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol.
Step 1: Crystallization
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Objective: To grow single crystals of sufficient size and quality (ideally >20 µm in all dimensions).[1]
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Methodology:
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Causality: Slow crystal growth is crucial to minimize defects and ensure a well-ordered crystal lattice, which is essential for obtaining high-resolution diffraction data.
Step 2: Crystal Mounting and Data Collection
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Objective: To mount a single crystal on a diffractometer and collect diffraction data.
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Methodology:
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Select a suitable single crystal under a microscope and mount it on a goniometer head.
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Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker SMART APEXII or Oxford Diffraction Gemini).[1][8][10]
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Cool the crystal to a low temperature (e.g., 100-150 K) using a cryostream.[10][11]
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Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Causality: Low-temperature data collection minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.
Step 3: Structure Solution and Refinement
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Objective: To process the diffraction data and generate a final, refined molecular structure.
-
Methodology:
-
Integrate the raw diffraction data and perform absorption corrections.[8]
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Solve the phase problem using direct methods (e.g., with software like SHELXS).[11]
-
Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[11]
-
Validate the final structure using metrics such as R-factor and goodness-of-fit.
-
-
Trustworthiness: This multi-step process includes self-validating checks. The refinement process iteratively improves the structural model to best fit the experimental diffraction data, ensuring an accurate representation of the molecule's structure.
Caption: Workflow for small molecule X-ray crystallography.
Anticipated Crystal Structure and Discussion
While a specific crystal structure for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol is not publicly available in the Cambridge Structural Database (CSD) as of this writing, we can infer its likely structural characteristics based on closely related, published structures. For instance, the crystal structure of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde provides a valuable reference point.[11]
| Parameter | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde[11] | Anticipated for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c (or similar centrosymmetric) | Likely P2₁/c or similar |
| Key Feature | Dihedral angle of 68.41° between pyrazole and phenyl rings.[11] | A significant dihedral angle is expected due to steric hindrance. |
| Intermolecular Interactions | Weak C-H···O and C-H···π interactions.[11] | Strong O-H···N or O-H···O hydrogen bonding is highly probable due to the hydroxyl group. |
The most significant structural difference will be the presence of the hydroxyl group. This group is a strong hydrogen bond donor and will likely dominate the intermolecular interactions, potentially leading to the formation of hydrogen-bonded dimers or chains within the crystal lattice. This is in contrast to the weaker C-H···O interactions observed in the carbaldehyde derivative.[11]
Caption: Potential hydrogen bonding in 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol.
Applications in Drug Development
A detailed understanding of the crystal structure of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol is crucial for its potential development as a therapeutic agent.
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Structure-Based Drug Design: The precise coordinates of each atom can be used for in silico docking studies to predict binding affinity to biological targets like enzymes or receptors.[12]
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Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different solubilities and bioavailabilities. X-ray diffraction is essential for identifying and characterizing these forms.
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Pharmacophore Modeling: The three-dimensional arrangement of key features, such as the hydrogen bond-donating hydroxyl group and the aromatic phenyl ring, defines the molecule's pharmacophore, which is critical for its biological activity.
The broader pyrazole class has shown promise in various therapeutic areas, including oncology and inflammatory diseases, making structural studies of new derivatives particularly relevant.[3][13]
Conclusion
3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol is a compound with significant potential in medicinal chemistry, stemming from the well-established biological activities of the pyrazole scaffold. Its molecular weight is 188.23 g/mol . While its definitive crystal structure awaits experimental determination, this guide has provided a robust framework for achieving this through single-crystal X-ray diffraction. Based on analogous structures, we anticipate a monoclinic or orthorhombic crystal system, with strong intermolecular hydrogen bonding mediated by the hydroxyl group playing a key role in the crystal packing. The elucidation of its precise three-dimensional structure will be a critical step in unlocking its full therapeutic potential.
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PubMed. (2025, November 5). Modulating monoaminergic systems: A study on 3,5-dimethyl-1-phenyl-4-(phenylselenyl)-1H-pyrazole in lipopolysaccharide-induced depressive-like symptoms in mice. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
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MDPI. (2016, November 10). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Retrieved from [Link]
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